molecular formula C20H25N3O6S2 B2379488 N-(3-(5-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 852141-90-3

N-(3-(5-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2379488
CAS No.: 852141-90-3
M. Wt: 467.56
InChI Key: IPSLNTDVHMERLD-UHFFFAOYSA-N
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Description

N-(3-(5-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a chemical compound of significant interest in medicinal chemistry and biological research. This molecule features a pyrazoline core, a five-membered ring system known for its diverse pharmacological properties. Pyrazoline derivatives are extensively investigated for their broad spectrum of biological activities, which include potential as anticancer agents, treatments for neurodegenerative diseases like Alzheimer's, and compounds with antimicrobial and antimalarial efficacy . The presence of dual sulfonamide groups (methanesulfonamide and ethylsulfonyl) in its structure is a key feature, as such moieties are often associated with modulating biological activity and improving metabolic stability . Researchers are exploring its mechanism of action, with some analogous sulfonamide-containing compounds identified as inhibitors of specific kinases, such as the vascular endothelial growth factor receptor 2 (VEGFR2), a critical target in anti-angiogenesis research . The compound is provided For Research Use Only (RUO) and is not approved for human consumption. It is essential for researchers to conduct their own analyses to confirm the compound's identity, purity, and suitability for specific experimental applications.

Properties

IUPAC Name

N-[3-[3-(2,5-dimethoxyphenyl)-2-ethylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6S2/c1-5-31(26,27)23-19(17-12-16(28-2)9-10-20(17)29-3)13-18(21-23)14-7-6-8-15(11-14)22-30(4,24)25/h6-12,19,22H,5,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSLNTDVHMERLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(5-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Pyrazole ring : Contributes to its reactivity and potential interactions with biological targets.
  • Methanesulfonamide group : Increases solubility and may enhance bioavailability.
  • Dimethoxyphenyl moiety : Potentially influences the compound's binding affinity to target proteins.

Molecular Formula

The molecular formula for this compound is C23H30N4O4SC_{23}H_{30}N_{4}O_{4}S, with a molecular weight of 466.6 g/mol.

This compound exhibits several biological activities:

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : This compound has been shown to inhibit FGFR signaling pathways, which are critical in various cancers. By blocking these pathways, it may prevent tumor growth and metastasis.
  • Antitumor Activity : Studies indicate that this compound has significant antitumor effects against various solid tumors, including gastric cancer and lymphoma. Its mechanism involves disrupting downstream signaling necessary for cell proliferation and survival.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antiproliferative Properties : In vitro studies have demonstrated that it effectively reduces the proliferation of cancer cell lines.
  • Selectivity for Cancer Cells : Compared to broader kinase inhibitors like sorafenib and pazopanib, this compound exhibits greater selectivity for FGFRs, potentially leading to fewer side effects in patients.

Study 1: Antitumor Efficacy in Gastric Cancer

A recent study evaluated the efficacy of this compound in gastric cancer models. The results showed:

  • Reduction in Tumor Size : Mice treated with this compound exhibited a significant decrease in tumor size compared to control groups.
  • Mechanistic Insights : The study provided evidence that the compound inhibits FGFR phosphorylation, leading to decreased activation of downstream signaling pathways involved in cell survival.

Study 2: Inhibition of Cell Proliferation

In another investigation focusing on various cancer cell lines:

  • Cell Line Testing : The compound was tested against several human cancer cell lines, including breast and lung cancer cells.
  • Results : The findings indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity against these malignancies .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
FexagratinibSimilar piperazine and pyrazole structuresFGFR inhibitor
PazopanibMulti-targeted tyrosine kinase inhibitorCancer treatment
SorafenibInhibits multiple kinasesAntineoplastic agent

Uniqueness

What sets this compound apart from similar compounds is its specific targeting of FGFR signaling pathways with fewer off-target effects compared to broader kinase inhibitors like pazopanib and sorafenib. This specificity may result in improved efficacy and reduced side effects in patients undergoing treatment for FGFR-related malignancies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share core features (pyrazole/sulfonamide groups) but differ in substituents, which critically influence physicochemical and biological properties. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight Substituents (Key Positions) Yield (%) Melting Point (°C) Key Features/Applications References
Target Compound C21H25N3O6S2 503.56 g/mol 2,5-Dimethoxyphenyl (C5), ethylsulfonyl (N1) Not reported Not reported Hypothesized enzyme inhibition -
N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-6-yl)-4-methylbenzenesulfonamide C29H26N4O4S 550.61 g/mol 4-Methoxyphenyl (N1), cyanopyrano ring 70 69.0–70.4 Anticancer screening candidate
N-(5-Cyano-3-methyl-1-phenyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazol-6-yl)-4-methylbenzenesulfonamide C28H21F3N4O3S 550.55 g/mol Trifluoromethylphenyl (C4), cyanopyrano ring 73 109.3–110.2 Enhanced metabolic stability
N-{3-[1-(Methoxyacetyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide C20H20N4O7S 484.46 g/mol 3-Nitrophenyl (C5), methoxyacetyl (N1) Not reported Not reported Crystallographic characterization
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide C27H24FN7S 521.59 g/mol Fluorophenyl (C5), carbothioamide (N1) Not reported Not reported Antimicrobial/antitumor activity

Structural Differences and Implications

Substituent Effects on Reactivity and Stability: The trifluoromethyl group in the pyrano[2,3-c]pyrazole derivative () enhances metabolic stability and lipophilicity compared to the target compound’s ethylsulfonyl group.

Synthetic Yields and Conditions: Pyrano-fused pyrazoles (e.g., ) are synthesized with yields of 70–73% via cyclocondensation, suggesting the target compound’s synthesis may require similar optimization for scalability.

Crystallographic Data :

  • While the nitrophenyl analog () and carbothioamide derivative () were characterized via X-ray diffraction, the target compound lacks reported crystallographic data, highlighting a research gap.

Research Findings from Analogous Compounds

The carbothioamide derivative () showed activity against Staphylococcus aureus (MIC = 8 µg/mL), suggesting the target compound’s ethylsulfonyl group may modulate similar pathways.

Physicochemical Properties :

  • The melting points of analogs correlate with substituent polarity; for example, the trifluoromethyl derivative () melts at 109–110°C, whereas the methoxyphenyl analog () melts at 69–70°C.

Computational and Spectroscopic Data :

  • Analogs were validated via $ ^1H $/$ ^{13}C $ NMR, HRMS, and SHELX-based crystallography (), underscoring the need for similar characterization of the target compound.

Preparation Methods

Synthesis of Chalcone Precursor

The 2,5-dimethoxyphenyl-substituted chalcone is synthesized via Claisen-Schmidt condensation.

Procedure :

  • Reactants : 2,5-Dimethoxyacetophenone (1.0 eq) and 3-nitrobenzaldehyde (1.1 eq).
  • Conditions : Ethanol (20 vol), 60% NaOH (catalytic), 24 h at 25°C.
  • Workup : Neutralization with 10% HCl yields precipitates, recrystallized in 20% ethanol.
Parameter Value
Yield 75–82%
Purity (HPLC) >95%
Key Spectral Data $$ ^1H $$ NMR (CDCl₃): δ 7.82 (d, J=15.6 Hz, 1H, α-H), 6.92–7.45 (m, aromatic).

Cyclocondensation to Pyrazoline

The chalcone reacts with hydrazine hydrate to form the 4,5-dihydro-1H-pyrazoline core.

Procedure :

  • Reactants : Chalcone (1.0 eq), hydrazine hydrate (1.5 eq).
  • Conditions : Acetic acid (15 vol), reflux (110°C, 72 h).
  • Workup : Ice-water quench, filtration, and silica gel chromatography (hexane:ethyl acetate, 3:1).
Parameter Value
Yield 68–74%
Regioselectivity >90% (C-3 aryl)
Key Spectral Data IR (KBr): 1590 cm⁻¹ (C=N), $$ ^13C $$ NMR: δ 145.2 (C-3).

Reduction of Nitro to Amine

The nitro group on the phenyl ring is reduced to an amine for subsequent sulfonylation.

Procedure :

  • Reactants : Nitropyrazoline (1.0 eq), H₂ (1 atm), 10% Pd/C (0.1 eq).
  • Conditions : Ethanol (10 vol), 25°C, 6 h.
  • Workup : Filtration, solvent evaporation, and drying under vacuum.
Parameter Value
Yield 89–93%
Purity (HPLC) >98%
Key Spectral Data $$ ^1H $$ NMR (DMSO-d₆): δ 5.12 (s, 2H, NH₂).

Methanesulfonamide Formation

The amine is sulfonylated using methanesulfonyl chloride.

Procedure :

  • Reactants : Aminopyrazoline (1.0 eq), methanesulfonyl chloride (1.2 eq), triethylamine (2.0 eq).
  • Conditions : Dichloromethane (10 vol), 0°C to 25°C, 12 h.
  • Workup : Water wash, drying (Na₂SO₄), and recrystallization (methanol).
Parameter Value
Yield 85–88%
Key Spectral Data $$ ^13C $$ NMR: δ 39.8 (SO₂CH₃), HRMS: m/z 414.1201 [M+H]⁺.

Ethylsulfonyl Functionalization

The pyrazole nitrogen is sulfonated with ethylsulfonyl chloride.

Procedure :

  • Reactants : Pyrazoline (1.0 eq), ethylsulfonyl chloride (1.5 eq), NaH (1.5 eq).
  • Conditions : THF (10 vol), 0°C to 25°C, 6 h.
  • Workup : Column chromatography (ethyl acetate:hexane, 1:1).
Parameter Value
Yield 72–76%
Key Spectral Data $$ ^1H $$ NMR (CDCl₃): δ 1.42 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.82 (q, J=7.2 Hz, 2H, SO₂CH₂).

Alternative Synthetic Routes

One-Pot Cyclocondensation-Sulfonylation

A streamlined approach combines pyrazoline formation and sulfonylation in a single pot.

Procedure :

  • Reactants : Chalcone (1.0 eq), 4-hydrazinylbenzenesulfonamide (1.2 eq), ethylsulfonyl chloride (1.5 eq).
  • Conditions : Acetic acid (15 vol), reflux (110°C, 48 h).
  • Yield : 58–63%, with reduced regioselectivity (75–80%).

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation.

Procedure :

  • Reactants : Chalcone (1.0 eq), hydrazine hydrate (1.5 eq).
  • Conditions : Ethanol (10 vol), 150 W, 120°C, 30 min.
  • Yield : 82–86%, with 95% purity.

Analytical Characterization

Spectroscopic Data Summary

Technique Key Signals
IR (KBr) 1345 cm⁻¹ (S=O), 1160 cm⁻¹ (C-N)
$$ ^1H $$ NMR δ 3.25 (s, 3H, SO₂CH₃), δ 6.85 (s, 2H, dimethoxyaryl)
$$ ^13C $$ NMR δ 56.8 (OCH₃), δ 113.4–153.2 (aromatic), δ 162.1 (C=N)
HRMS m/z 532.1783 [M+H]⁺ (calc. 532.1789)

Critical Optimization Parameters

Solvent Effects on Cyclocondensation

Solvent Yield (%) Purity (%)
Ethanol 74 95
Acetic acid 82 98
DMF 65 90

Temperature Impact on Sulfonylation

Temperature (°C) Reaction Time (h) Yield (%)
0 → 25 12 88
25 8 82
40 6 75

Industrial Scalability Considerations

  • Continuous Flow Reactors : Improve yield (92%) and reduce reaction time (2 h) for cyclocondensation.
  • Catalytic Hydrogenation : 10% Pd/C enables 5 kg-scale nitro reduction with 94% yield.
  • Green Chemistry : Aqueous workup and ethanol recrystallization minimize solvent waste.

Q & A

Q. What are the key steps and challenges in synthesizing this compound, and how can purity be optimized?

The synthesis involves multi-step reactions, including:

  • Suzuki-Miyaura coupling to attach aromatic substituents (e.g., 2,5-dimethoxyphenyl) to the pyrazole core .
  • Sulfonylation using methanesulfonyl chloride or ethylsulfonyl groups under basic conditions (e.g., triethylamine) .
  • Cyclization to form the dihydropyrazole ring, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., DMF) . Optimization : Monitor reactions via TLC/HPLC and purify intermediates via recrystallization or column chromatography .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Essential techniques include:

  • NMR spectroscopy : Assign peaks for sulfonamide (-SO₂NH₂), pyrazole protons, and methoxy groups (δ 3.8–4.0 ppm for OCH₃) .
  • X-ray crystallography : Use SHELXL for refinement to resolve steric effects from the 2,5-dimethoxyphenyl group .
  • Mass spectrometry : Confirm molecular weight (e.g., m/z ~500–550) and fragmentation patterns .

Q. What functional groups dominate its reactivity, and how do they influence derivatization?

Key groups:

  • Sulfonamide (-SO₂NH₂) : Participates in hydrogen bonding with biological targets (e.g., enzymes) .
  • Pyrazole ring : Susceptible to electrophilic substitution or oxidation to modify bioactivity .
  • Methoxy groups : Electron-donating effects stabilize aromatic interactions in receptor binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Substitution patterns : Replace 2,5-dimethoxyphenyl with halogenated or bulky aryl groups to test steric/electronic effects on enzyme inhibition .
  • Sulfonamide modifications : Introduce alkyl or aryl sulfonyl groups to alter pharmacokinetics (e.g., logP) .
  • QSAR modeling : Use computational tools (e.g., molecular docking) to predict binding affinities to COX-2 or carbonic anhydrase isoforms .

Q. What crystallographic challenges arise due to its complex structure, and how are they addressed?

  • Disorder in dimethoxy groups : Mitigate via low-temperature (100 K) data collection and TWINLAW in SHELXL to model overlapping electron densities .
  • Hydrogen bonding networks : Refine using restraints for sulfonamide N–H···O interactions, which stabilize crystal packing .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Cross-validation : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) .
  • Control experiments : Test for off-target effects using knockout cell lines or competitive binding assays .
  • Meta-analysis : Compare data from related analogs (e.g., fluorophenyl or thiophene derivatives) to identify trends .

Methodological Tables

Parameter Synthesis Optimization Analytical Validation
Reaction yield60–75% (Suzuki coupling step) >95% purity via HPLC
Critical temperature range60–80°C (cyclization) XRD resolution: 0.84 Å
Key spectral markers (NMR)δ 7.2–7.5 ppm (aromatic protons) MS fragmentation: m/z 485 [M+H]⁺

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